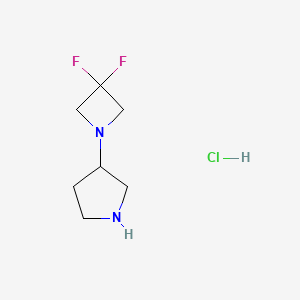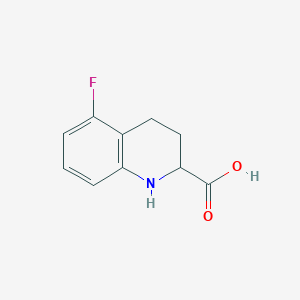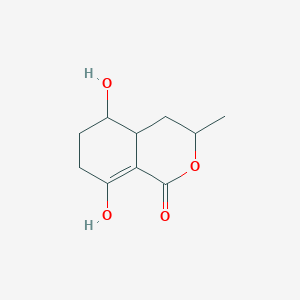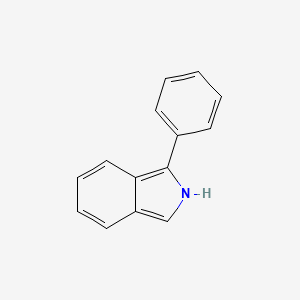
1-phenyl-2H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2H-isoindole is a heterocyclic compound consisting of a benzene ring fused with a pyrrole ring, with a phenyl group attached to the nitrogen atom This compound is an isomer of indole and exhibits unique chemical properties due to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2H-isoindole can be synthesized through several methods:
Ring-Closure Reactions: One common method involves the cyclization of alkynes under gold or palladium catalysis.
Intramolecular α-Arylation: This method involves the cyclization of amino esters to form the isoindole ring.
Cyclization of Benzylic Amines: This process can be catalyzed by various metal catalysts, such as FeCl3, to form the isoindole structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
1-Phenyl-2H-isoindole undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, such as isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include various substituted isoindoles, isoindolines, and other heterocyclic compounds.
Scientific Research Applications
1-Phenyl-2H-isoindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenyl-2H-isoindole and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, some isoindole derivatives act as inhibitors of cyclooxygenase enzymes, which play a role in inflammation . The exact pathways and molecular interactions depend on the specific structure and functional groups of the isoindole derivative.
Comparison with Similar Compounds
1-Phenyl-2H-isoindole can be compared with other similar compounds, such as:
Indole: While both are heterocyclic compounds, indole has a different ring structure and exhibits different chemical properties.
Isoindoline: This is the reduced form of isoindole and has different reactivity and applications.
Phthalimide: This compound contains an isoindole-1,3-dione structure and is used in different industrial applications.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
19023-49-5 |
|---|---|
Molecular Formula |
C14H11N |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-phenyl-2H-isoindole |
InChI |
InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-15-14/h1-10,15H |
InChI Key |
YCFOLQSTUQNCAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


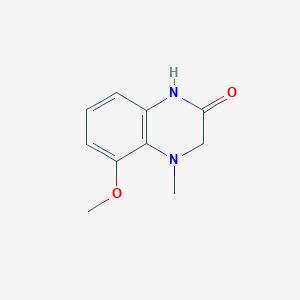
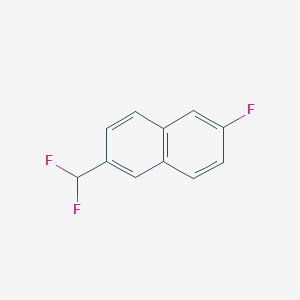
![Pyrido[1,2-a]benzimidazole-7,8-diol](/img/structure/B11902306.png)


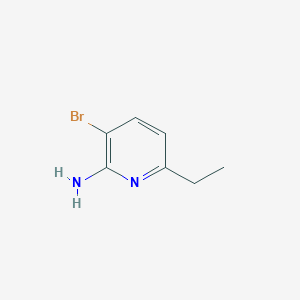
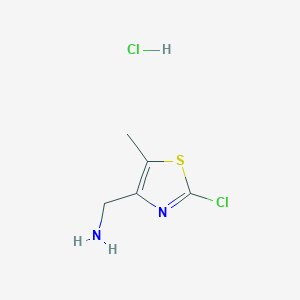
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)

